Bromolasalocid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

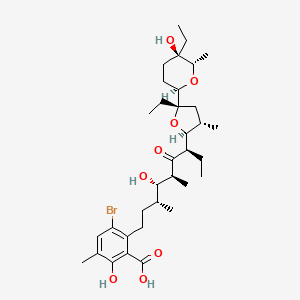

Bromolasalocid, also known as this compound, is a useful research compound. Its molecular formula is C34H53BrO8 and its molecular weight is 669.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Applications

Bromolasalocid has shown promise in various pharmacological contexts:

- Antimicrobial Activity : As an ionophore, this compound exhibits antimicrobial properties by disrupting ion gradients across bacterial membranes. This mechanism enhances the efficacy of traditional antibiotics against resistant strains .

- Cytoprotection : Research indicates that this compound can protect cells from cytotoxic effects induced by various toxins. In studies involving HeLa and human umbilical vein endothelial cells, this compound treatment resulted in significant reductions in cell rounding and viability loss caused by toxins such as Stx1 and exotoxin A .

- Modulation of Cellular Processes : this compound affects vesicular acidification and protein biosynthesis. For instance, it has been observed to alter the morphology of the Golgi apparatus in treated cells, indicating its potential role in cellular trafficking and processing .

Toxicological Studies

The compound's role in toxicology is critical for understanding its safety profile:

- Toxin Inhibition : this compound has been studied for its ability to inhibit the effects of various bacterial toxins. In vitro experiments demonstrated that it could significantly reduce the cytotoxicity of Clostridium difficile toxin B on cultured cells .

- Safety Evaluation : Toxicological assessments have been conducted to evaluate the safety margins of this compound when used in therapeutic contexts. These studies typically involve determining the effective concentration (EC50) required to achieve protective effects without inducing significant cytotoxicity .

Case Studies

Several case studies illustrate the practical applications of this compound:

Mechanistic Insights

Understanding the mechanism by which this compound operates is crucial for its application:

- Ionophore Mechanism : this compound facilitates the transport of cations across lipid membranes, which can disrupt cellular homeostasis in pathogens while protecting host cells from similar disruptions when used appropriately .

- Cellular Effects : The compound's ability to induce morphological changes in cellular organelles like the Golgi apparatus highlights its potential to influence intracellular trafficking pathways, which can be leveraged for drug delivery or therapeutic interventions .

Propriétés

Numéro CAS |

38784-08-6 |

|---|---|

Formule moléculaire |

C34H53BrO8 |

Poids moléculaire |

669.7 g/mol |

Nom IUPAC |

3-bromo-2-[(3R,4S,5S,7R)-7-[(2S,3S,5S)-5-ethyl-5-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-6-hydroxy-5-methylbenzoic acid |

InChI |

InChI=1S/C34H53BrO8/c1-9-23(31-20(6)17-34(11-3,43-31)26-14-15-33(41,10-2)22(8)42-26)30(38)21(7)28(36)18(4)12-13-24-25(35)16-19(5)29(37)27(24)32(39)40/h16,18,20-23,26,28,31,36-37,41H,9-15,17H2,1-8H3,(H,39,40)/t18-,20+,21+,22+,23+,26-,28+,31+,33-,34+/m1/s1 |

Clé InChI |

RSSZDVNBQCABNN-DQBJLQAUSA-N |

SMILES |

CCC(C1C(CC(O1)(CC)C2CCC(C(O2)C)(CC)O)C)C(=O)C(C)C(C(C)CCC3=C(C=C(C(=C3C(=O)O)O)C)Br)O |

SMILES isomérique |

CC[C@H]([C@@H]1[C@H](C[C@@](O1)(CC)[C@H]2CC[C@@]([C@@H](O2)C)(CC)O)C)C(=O)[C@@H](C)[C@H]([C@H](C)CCC3=C(C=C(C(=C3C(=O)O)O)C)Br)O |

SMILES canonique |

CCC(C1C(CC(O1)(CC)C2CCC(C(O2)C)(CC)O)C)C(=O)C(C)C(C(C)CCC3=C(C=C(C(=C3C(=O)O)O)C)Br)O |

Synonymes |

Br-X 537A bromolasalocid bromolasalocid monosodium BrX 537A Ro 20-0006 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.